molecular formula C19H18ClNO2 B2549684 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid CAS No. 219544-55-5

4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid

Cat. No.: B2549684
CAS No.: 219544-55-5
M. Wt: 327.81
InChI Key: DNGAYDOSZBIXIR-UHFFFAOYSA-N
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Description

4-[1-(4-Chlorobenzyl)-1H-indol-3-yl]butanoic acid is a synthetic indole-3-butyric acid derivative designed for advanced cancer research. This compound is of significant interest in the discovery and development of novel histone deacetylase (HDAC) inhibitors. HDACs play a critical role in epigenetic regulation, and their inhibition can reactivate tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells. Structural modifications on the indole-3-butyric acid scaffold, such as the introduction of a 4-chlorobenzyl group, have been shown to enhance binding affinity to HDAC enzymes and improve antiproliferative potency against various human cancer cell lines, including U937, HepG2, and A2780, compared to established inhibitors like SAHA (Vorinostat) . The indole moiety serves as a key pharmacophore in the cap region of the inhibitor, allowing for interactions at the entrance of the HDAC active site tunnel. The butanoic acid side chain can function as a zinc-binding group or serve as a versatile synthetic handle for further derivatization into potent hydroxamic acid-based HDAC inhibitors . Researchers can utilize this compound as a critical building block for constructing more complex HDAC-targeting molecules or as a lead compound for investigating new anticancer agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]indol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c20-16-10-8-14(9-11-16)12-21-13-15(4-3-7-19(22)23)17-5-1-2-6-18(17)21/h1-2,5-6,8-11,13H,3-4,7,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGAYDOSZBIXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the chlorobenzyl-indole intermediate with butanoic acid or its derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups

    Reduction: Reduced forms of the compound with altered functional groups

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The 4-chlorobenzyl group in the target compound likely improves metabolic stability and binding affinity compared to non-halogenated analogs like compound 17, as halogens often enhance van der Waals interactions in hydrophobic enzyme pockets .
  • Synthetic Flexibility : Compounds with simpler N1 substituents (e.g., methyl in 13) may be easier to synthesize but lack the tailored electronic effects of aromatic or halogenated groups.
  • Biological Specificity : The acetyl-benzyl-methyl substituted analog in highlights how bioisosteric modifications (e.g., ether vs. direct linkage) can dramatically alter target selectivity, as seen in its potent Mtb-DHFR inhibition .

Biological Activity

4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its indole structure, which is known for various biological activities. The presence of a 4-chlorobenzyl group enhances its interaction with biological targets, while the butanoic acid moiety contributes to its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of indole-3-butyric acid exhibit significant anticancer properties. For instance, a derivative similar to this compound has shown promising results in inhibiting tumor cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications at the indole nitrogen and the butanoic acid chain can enhance cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
This compound2.5HeLa
Indole-3-butyric acid derivative1.8MCF-7
Another derivative3.0A549

These findings indicate that the compound's activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a rat model of pleurisy, it demonstrated a significant reduction in leukotriene B4 (LTB4) biosynthesis, which is critical in the inflammatory response.

  • In Vivo Studies : Inhibition of LTB4 production was observed with an effective dose (ED50) of 0.65 mg/kg when administered prior to antigen exposure.
  • Mechanism : The compound selectively inhibits 5-lipoxygenase (5-LO), an enzyme involved in leukotriene synthesis, which is crucial for inflammatory processes.

Study on Inhibition of Leukotriene Biosynthesis

A study conducted on a series of indole derivatives, including this compound, revealed that these compounds could inhibit LTB4 production effectively. The most potent inhibitor had an IC50 value as low as 3.8 µM in human whole blood assays, indicating strong potential for treating asthma and other inflammatory diseases .

Clinical Relevance

Clinical trials involving similar compounds have shown that they can reduce symptoms associated with asthma and other respiratory conditions by modulating leukotriene levels. These findings support the therapeutic viability of indole derivatives in managing chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves indole alkylation at the N1 position using 4-chlorobenzyl halides, followed by carboxylation at the C3 side chain. Key steps include:
  • Indole Benzylation : Use 4-chlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours to achieve N-alkylation .
  • Carboxylation : Introduce the butanoic acid moiety via Friedel-Crafts acylation or palladium-catalyzed coupling. Optimize stoichiometry to minimize byproducts.
  • Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to enhance purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic signals:
  • Indole H7 and H2 protons (δ 7.1–7.5 ppm) and the 4-chlorobenzyl methylene group (δ ~5.2 ppm) .
  • Carboxylic acid proton (δ ~12 ppm, broad) in DMSO-d₆ .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns matching the indole-chlorobenzyl scaffold .
  • X-ray Crystallography : For absolute configuration verification, grow single crystals in methanol/acetone and compare bond angles/lengths with analogous indole derivatives .

Q. How can researchers design preliminary biological assays to evaluate the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., hyaluronidase inhibition) with recombinant enzymes. Include controls for non-specific binding (e.g., BSA) and reference inhibitors (e.g., disodium cromoglycate) .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry in relevant cell lines .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data observed across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Normalize data to internal controls (e.g., % inhibition relative to a positive control) and account for variations in pH, temperature, or enzyme batch .
  • Solubility Optimization : Test the compound in DMSO/PBS mixtures (≤0.1% DMSO) to avoid aggregation artifacts. Use dynamic light scattering (DLS) to confirm homogeneity .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Q. How can molecular docking predict interactions between this compound and target enzymes?

  • Methodological Answer :
  • Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for protonation states at physiological pH .
  • Target Selection : Use crystal structures from the PDB (e.g., hyaluronidase, PDB ID 1FCV) for docking. Align with homologous enzymes if exact structures are unavailable .
  • Docking Parameters : Apply AutoDock Vina with flexible side chains in the active site. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp/Glu) and π-π stacking with aromatic pockets .

Q. What challenges arise in establishing structure-activity relationships (SAR) for indole-based carboxylic acid derivatives?

  • Methodological Answer :
  • Scaffold Rigidity : The indole core restricts conformational flexibility; introduce substituents at C5/C6 to modulate steric effects without disrupting planarity .
  • Acid Bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to improve membrane permeability while retaining hydrogen-bonding capacity .
  • Data Integration : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity trends .

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